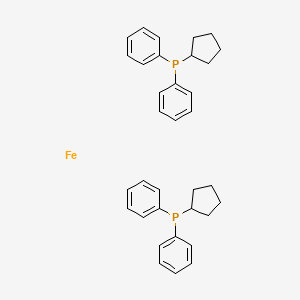

cyclopentyl(diphenyl)phosphane;iron

Description

Cyclopentyl(diphenyl)phosphane;iron is an organometallic compound featuring an iron center coordinated to cyclopentyl(diphenyl)phosphane ligands. The molecular formula for a representative complex is C₃₂H₃₄FeP₂ (molar mass: 536.42 g/mol), as described in . The compound is synthesized via complex routes involving reactions of metallocyclolithium intermediates with bromobenzene or haloalkanes, often requiring inert conditions due to air sensitivity . Storage recommendations specify keeping the compound under nitrogen or argon at 2–8°C to prevent decomposition .

Structurally, the iron atom is sandwiched between cyclopentadienyl (Cp) rings, with phosphane ligands providing electron-rich coordination sites. This architecture is critical for catalytic and biological applications, such as anticancer activity, as observed in related iron-cyclopentadienyl systems .

Propriétés

Formule moléculaire |

C34H38FeP2 |

|---|---|

Poids moléculaire |

564.5 g/mol |

Nom IUPAC |

cyclopentyl(diphenyl)phosphane;iron |

InChI |

InChI=1S/2C17H19P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-6,9-12,17H,7-8,13-14H2; |

Clé InChI |

ZIEQNLQJWACVCA-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |

Origine du produit |

United States |

Méthodes De Préparation

1,1’-Bis(diphenylphosphino)ferrocene can be prepared by treating dilithioferrocene with chlorodiphenylphosphine . The reaction is as follows:

Fe(C5H4Li)2+2ClPPh2→Fe(C5H4PPh2)2+2LiCl

The dilithiation of ferrocene is easily achieved with n-butyllithium in the presence of TMEDA . This compound is also commercially available .

Analyse Des Réactions Chimiques

1,1’-Bis(diphenylphosphino)ferrocene undergoes various types of reactions, including:

Applications De Recherche Scientifique

1,1’-Bis(diphenylphosphino)ferrocene is widely used in scientific research due to its versatile coordination behavior and catalytic properties. Some of its applications include:

Functional Molecular Materials: The ferrocene core imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules from tailored dyes and OLED components to precisely engineered conducting polymers and thermoplastics.

Electrocatalysis: It is used as an activating ligand in the preparation of cluster-based electrocatalysts and other catalysts that are activated and modified by peripheral ligands.

Mécanisme D'action

The ferrocene core of 1,1’-Bis(diphenylphosphino)ferrocene imparts fine control to catalytic C–C and C–X coupling reactions. This uniquely restricted range of movement stabilizes a diverse array of ground and transition states for these important transition metal-catalyzed coupling reactions . The ferrocene offers steric bulk and crystallinity to these materials, aiding chemical stability and ease of handling .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Iron and Gold Phosphane Complexes

Key Observations:

- Ligand Effects: Triphenylphosphane (PPh₃) in iron complexes enhances water solubility and cytotoxicity compared to bulkier ligands like dppe (diphenylphosphinoethane). For example, [Fe(η⁵-Cp)(CO)(PPh₃)(aminobenzonitrile)]⁺ showed superior activity against HeLa cells .

- Metal Center: Gold(I) phosphane compounds (e.g., 4,5-dicyano-imidazolate-Au-PPh₃) exhibit distinct mechanisms, targeting enzymes like dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR) with IC₅₀ values in the low micromolar range . In contrast, iron analogs may leverage redox activity for cytotoxicity .

Table 2: Cytotoxicity Data for Selected Compounds

Key Findings:

- Iron(II)-cyclopentadienyl compounds demonstrate promising activity against colorectal (SW480) and breast (MDA-MB-231) cancer cells, with IC₅₀ values competitive with ruthenium analogs .

- Gold(I) compounds show stronger enzyme inhibition (e.g., 37–49% residual TrxR activity), whereas iron compounds may act via non-enzymatic pathways, such as redox cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.